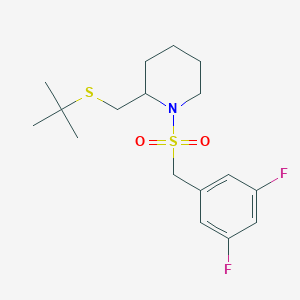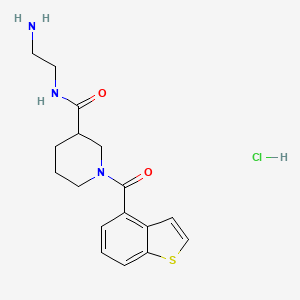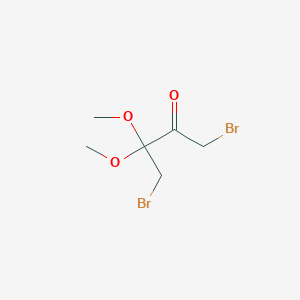
5-Tert-butylpyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butylpyrrolidine-2,4-dione is a chemical compound that serves as a scaffold in various organic synthesis processes. It is related to pyrrolidine-2,5-dione, a core structure in many organic substances, which is of interest in fields such as medicinal chemistry and drug development .
Synthesis Analysis
The synthesis of derivatives of 5-tert-butylpyrrolidine-2,4-dione can be achieved through different methods. One approach involves the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide in the presence of alcohols, yielding alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and dialkyl 2-(1-tert-butylcarbamoyl-1-methyl-ethyl)-malonates . Another method includes the large-scale synthesis from L-aspartic acid, which involves several steps including methylation, reduction, protection, and mesylation, leading to the production of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs .
Molecular Structure Analysis
The molecular structure of compounds related to 5-tert-butylpyrrolidine-2,4-dione has been elucidated using X-ray crystallography. For example, the structures of compounds formed by the oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one with oxygen were established, providing insights into the molecular framework of these derivatives .
Chemical Reactions Analysis
Chemical reactions involving 5-tert-butylpyrrolidine-2,4-dione derivatives can lead to various products. For instance, the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions gave rise to tautomeric mixtures and other compounds through oxidative processes . Additionally, the conversion of pyrrolidine-2,5-dione to maleimide through tosylation has been studied, revealing that tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione are thermodynamically unstable and may spontaneously convert to maleimides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-tert-butylpyrrolidine-2,4-dione derivatives are influenced by their molecular structure and the functional groups present. For example, the presence of a tosyloxy group on pyrrolidine-2,5-dione scaffolds makes them excellent leaving groups in organic synthesis, although they are thermodynamically unstable . The improved synthesis methods for these compounds, such as the cyclization of acylpyruvic acids, also shed light on their reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Molecular Dimerization and Characterization
The compound 5-Tert-butylpyrrolidine-2,4-dione and its derivatives are significant in the field of organometallic chemistry. A study by Bisello et al. (2017) demonstrated the synthesis and characterization of ferrocenyl methylhydantoin derivatives of 5-tert-butylpyrrolidine-2,4-dione. These compounds were shown to form hydrogen-bonded dimers in solution, a finding supported by various analytical techniques such as X-ray diffraction, ESI-mass spectrometry, 1H NMR, FT-IR, and cyclic voltammetry (Bisello et al., 2017).
Synthesis and Bioactivity of Derivatives
Derivatives of 5-Tert-butylpyrrolidine-2,4-dione have been the subject of extensive research due to their unique structural features and potential bioactivity. Zulkifli et al. (2022) reviewed the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione derivatives, noting their biological importance and diversity in bioactivities. The review highlights the simplicity of synthesizing these derivatives and the promising bioactivities they exhibit, making them versatile scaffolds in medicinal chemistry (Zulkifli et al., 2022).
Reaction Mechanisms and Synthetic Methods
Understanding the reaction mechanisms involving 5-Tert-butylpyrrolidine-2,4-dione is crucial for advancing synthetic methodologies. A study conducted by Yavari et al. (2003) delved into the reaction between 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and tert-butyl isocyanide in the presence of primary or secondary amines. This reaction led to the formation of N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides, showcasing the compound's reactivity and utility in producing functionally diverse molecules (Yavari et al., 2003).
Applications in Catalysis
The derivatives of 5-Tert-butylpyrrolidine-2,4-dione also play a role in catalysis, contributing to the development of environmentally friendly and efficient methodologies. A study by Esam et al. (2020) demonstrated the synthesis and application of a novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex as a catalyst. This catalyst was used for aldol condensation reactions, highlighting the compound's relevance in green chemistry and its contribution to the synthesis of biologically important molecules (Esam et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-5(10)4-6(11)9-7/h7H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMKZSXHUCPDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylpyrrolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)


![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)


![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)


![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)